GSTO1-IN-1 (also known as C1-27) is an irreversible, cell-permeable α-chloroacetamide inhibitor of Glutathione S-transferase omega 1 (GSTO1) that demonstrates an IC50 of 31 nM [1]. It covalently targets the active site cysteine (Cys32) of GSTO1 [2]. As a procurement candidate, it is distinguished by its extensive validation in complex biological systems, including in vivo xenograft models and specialized proteomic assays, making it an established tool for investigating GSTO1-mediated chemoresistance, NLRP3 inflammasome activation, and cellular deglutathionylation pathways [REFS-1, REFS-2].
Substituting GSTO1-IN-1 with generic pan-GST inhibitors (such as NBDHEX) or natural product modulators (such as carnosic acid) fundamentally compromises assay integrity and procurement viability [1]. Pan-GST inhibitors lack the isoform specificity required to isolate GSTO1-mediated pathways, leading to off-target cytotoxicity and confounded phenotypic data. Conversely, natural products require massive, micromolar concentrations to achieve baseline inhibition, introducing severe solubility and formulation constraints [1]. Furthermore, unlike unoptimized early-stage electrophiles that indiscriminately alkylate the proteome, GSTO1-IN-1 utilizes a highly tuned α-chloroacetamide scaffold that covalently targets the hyperreactive Cys32 residue of GSTO1 with nanomolar precision[2]. This structural optimization ensures that GSTO1-IN-1 maintains pharmacokinetic stability and avoids the rapid clearance or systemic toxicity that typically disqualifies generic substitutes from advanced in vivo applications [2].
In direct 4-nitrophenacyl glutathione (4-NPG) reduction assays, GSTO1-IN-1 demonstrates profound catalytic inhibition with an IC50 of 31 nM[1]. In contrast, natural product comparators such as carnosic acid require concentrations between 30,000 and 62,000 nM to achieve similar inhibition [2]. This ~1,000-fold differential ensures complete target engagement at minimal dosing levels.
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
| Target Compound Data | 31 nM |
| Comparator Or Baseline | Carnosic acid (30,000 - 62,000 nM) |
| Quantified Difference | ~1,000-fold higher potency |
| Conditions | 4-nitrophenacyl glutathione (4-NPG) reduction assay |
Procuring this highly potent compound allows researchers to use sub-micromolar dosing, eliminating the solvent toxicity and off-target artifacts associated with high-concentration natural products.
GSTO1-IN-1 exhibits exceptional selectivity within complex biological matrices. In competitive Activity-Based Protein Profiling (ABPP) using HCT116 soluble proteomes, GSTO1-IN-1 selectively blocked CMFDA binding to GSTO1 at concentrations up to 1 mM, while showing a >100-fold weaker affinity for other highly reactive cysteine-containing proteins like Protein Disulfide Isomerase (PDI) [1]. Generic thiol-alkylating agents fail to achieve this differentiation, indiscriminately labeling the proteome [2].
| Evidence Dimension | Proteomic Selectivity (Off-target binding) |
| Target Compound Data | Selective GSTO1 engagement up to 1 mM; 100-fold preference over PDI |
| Comparator Or Baseline | Generic thiol-alkylating agents (indiscriminate proteome labeling) |
| Quantified Difference | >100-fold selectivity margin for GSTO1 over primary off-target PDI |
| Conditions | Competitive ABPP in HCT116 soluble proteome |
This selectivity is critical for target validation workflows, ensuring that observed phenotypic changes are strictly driven by GSTO1 inhibition rather than broad proteomic toxicity.
Transitioning from in vitro to in vivo models requires strict tolerability profiles. In human colon cancer (HCT116) xenograft models, GSTO1-IN-1 was administered at escalating doses up to 45 mg/kg/day for 5 weeks, resulting in significant tumor growth inhibition without any overt signs of toxicity or significant variations in average body weight [1]. Standard cytotoxic baselines or less stable analogs frequently induce >10% weight loss or require dose-limiting toxicity protocols.
| Evidence Dimension | In Vivo Dosing Tolerability and Efficacy |
| Target Compound Data | Safe and effective at 45 mg/kg/day (significant tumor inhibition, 0% significant weight loss) |
| Comparator Or Baseline | Standard cytotoxic baselines (typically >10% body weight loss) |
| Quantified Difference | Sustained efficacy at 45 mg/kg without dose-limiting systemic toxicity |
| Conditions | HCT116 human colon cancer xenograft model in nude mice (5 weeks) |
Demonstrated in vivo safety at high doses de-risks the procurement decision for preclinical animal studies, avoiding the high failure rates of unoptimized tool compounds.
Processability and formulation are major bottlenecks for lipophilic inhibitors. GSTO1-IN-1 exhibits exceptionally high in vitro solubility in DMSO, achieving concentrations of ≥ 300 mg/mL (964.07 mM). Typical chloroacetamide analogs and lipophilic small molecules often cap at <30 mg/mL, complicating high-dose formulations. This superior solubility profile streamlines the preparation of concentrated stock solutions for both high-throughput screening and in vivo dosing regimens.
| Evidence Dimension | Stock Solution Formulation Capacity |
| Target Compound Data | ≥ 300 mg/mL (964.07 mM) in DMSO |
| Comparator Or Baseline | Typical lipophilic small molecule inhibitors (< 30 mg/mL) |
| Quantified Difference | >10-fold higher maximum concentration limit |
| Conditions | In vitro stock solution preparation in DMSO at room temperature |
High solubility directly translates to easier handling, fewer formulation failures, and the ability to achieve high systemic exposure in animal models without excessive solvent volumes.
Directly leveraging its high in vivo tolerability, GSTO1-IN-1 is a targeted choice for sensitizing solid tumors (e.g., HCT116 colon cancer) to platinum-based chemotherapeutics by blocking GSTO1-mediated drug detoxification [1].
Utilizing its precise target engagement, this compound is procured to selectively block NLRP3 inflammasome activation via the inhibition of NEK7 deglutathionylation, allowing researchers to isolate GSTO1's role in inflammatory pathways without off-target proteomic interference[2].
Benefiting from its >100-fold selectivity margin over PDI, GSTO1-IN-1 serves as a highly reliable covalent competitor in proteomic workflows to validate target engagement in complex soluble proteomes [1].
Employed in specialized metabolic assays to suppress adipocyte differentiation during the early phase by reducing GSTO1 protein stability and preventing the deglutathionylation of critical 40 kDa cellular proteins [3].